6-(chloromethyl)-2-methyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-(chloromethyl)-2-methyl-1,3-benzoxazole” would consist of a benzoxazole ring with a chloromethyl group attached to the 6th carbon and a methyl group attached to the 2nd carbon .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the presence of the benzoxazole ring and the chloromethyl and methyl substituents. The chloromethyl group, in particular, could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the benzoxazole ring could contribute to its aromaticity and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 6-(chloromethyl)-2-methyl-1,3-benzoxazole can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methylphenol", "phosphorus oxychloride", "sodium hydroxide", "methyl iodide", "sodium hydride", "2-aminoacetophenone", "thionyl chloride", "sodium methoxide", "acetic acid", "chloromethyl methyl ether" ], "Reaction": [ "Step 1: 2-methylphenol is reacted with phosphorus oxychloride to form 2-methyl-1,3-benzoxazole.", "Step 2: 2-methyl-1,3-benzoxazole is then reacted with sodium hydroxide and methyl iodide to form 6-methyl-2-methylamino-1,3-benzoxazole.", "Step 3: 6-methyl-2-methylamino-1,3-benzoxazole is reacted with sodium hydride and 2-aminoacetophenone to form 6-methyl-2-methylamino-1-(2-phenylacetamido)-1,3-benzoxazole.", "Step 4: 6-methyl-2-methylamino-1-(2-phenylacetamido)-1,3-benzoxazole is then reacted with thionyl chloride to form 6-methyl-2-methylamino-1-(2-phenylacetyl)-1,3-benzoxazole.", "Step 5: 6-methyl-2-methylamino-1-(2-phenylacetyl)-1,3-benzoxazole is reacted with sodium methoxide and acetic acid to form 6-methyl-2-methyl-1-(2-phenylacetyl)-1,3-benzoxazole.", "Step 6: Finally, 6-methyl-2-methyl-1-(2-phenylacetyl)-1,3-benzoxazole is reacted with chloromethyl methyl ether to form the desired product, 6-(chloromethyl)-2-methyl-1,3-benzoxazole." ] } | |
CAS No. |
1806492-85-2 |
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.